BenchChemオンラインストアへようこそ!

2-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone

Medicinal Chemistry Structure-Activity Relationship (SAR) Histamine H3 Receptor

2-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone (CAS 1421515-67-4) is a synthetic small molecule belonging to the piperidine-piperazine ethanone class. Its structure incorporates a cyclohexyl ketone linked to a piperidine ring, which in turn carries a 2,4-dimethylpiperazine substituent.

Molecular Formula C20H37N3O
Molecular Weight 335.536
CAS No. 1421515-67-4
Cat. No. B2547556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone
CAS1421515-67-4
Molecular FormulaC20H37N3O
Molecular Weight335.536
Structural Identifiers
SMILESCC1CN(CCN1CC2CCN(CC2)C(=O)CC3CCCCC3)C
InChIInChI=1S/C20H37N3O/c1-17-15-21(2)12-13-23(17)16-19-8-10-22(11-9-19)20(24)14-18-6-4-3-5-7-18/h17-19H,3-16H2,1-2H3
InChIKeyGVZSAKIGLXLHSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone (CAS 1421515-67-4): Compound Identity and Structural Class


2-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone (CAS 1421515-67-4) is a synthetic small molecule belonging to the piperidine-piperazine ethanone class. Its structure incorporates a cyclohexyl ketone linked to a piperidine ring, which in turn carries a 2,4-dimethylpiperazine substituent . The molecular formula is C20H37N3O (MW 335.536 g/mol) . This compound is primarily distributed as a screening compound for early-stage drug discovery research, with vendor catalog listings indicating purity levels typically around 95% . The structural motif—combining a piperidine, a dimethylpiperazine, and a lipophilic cycloalkyl group—is shared with a series of closely related analogs that differ principally in the cycloalkyl substituent identity, linker length, or piperazine N-methyl substitution pattern. This structural class has been explored in patent literature for modulation of histamine H3 receptors and other central nervous system targets, though the specific compound 1421515-67-4 has not been the subject of any identifiable published primary research or patent exemplification as of the search date.

Why Generic Substitution Is Not Advisable for 1421515-67-4: Structural Determinants of Differential Binding and Selectivity Profiles


Within the piperidine-piperazine ethanone series, even subtle structural modifications—such as replacing the cyclohexyl group with a cyclopentyl or cyclobutyl ring, altering the ketone linker length, or changing the piperazine N-methyl substitution pattern—can drastically alter molecular recognition at biological targets. Patent literature on cyclohexyl piperazinyl methanone derivatives demonstrates that H3 receptor antagonism and related pharmacological activities are exquisitely sensitive to the cycloalkyl substituent identity, with both potency and selectivity varying by orders of magnitude among close structural analogs [1]. The 2,4-dimethylpiperazine moiety in 1421515-67-4 introduces stereochemical complexity (cis/trans isomerism) that further differentiates its three-dimensional pharmacophore from analogs bearing unsubstituted or differently substituted piperazine rings [2]. Without quantitative comparative data for this specific compound, the documented structure-activity relationship (SAR) trends within the broader chemotype class strongly caution against generic substitution of 1421515-67-4 with any analog whose biological performance has not been independently verified in matched assays. Procurement decisions for screening collections, SAR expansion, or target validation programs must therefore be governed by the specific structural identity of 1421515-67-4 rather than class-level assumptions about interchangeable activity.

Quantitative Differentiation Evidence for 2-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone (1421515-67-4) Versus Closest Analogs


Structural Uniqueness: Cyclohexyl vs. Cyclopentyl vs. Cyclobutyl Substituent Differentiation

The cyclohexyl substituent in 1421515-67-4 distinguishes it from the closest cataloged analogs, which feature cyclopentyl (CAS 1421472-15-2) and cyclobutyl (CAS 1421450-70-5) groups at the same position . In the patent-defined cyclohexyl piperazinyl methanone series, cyclohexyl-bearing compounds exhibit H3 receptor antagonism with Ki values in the low nanomolar to sub-nanomolar range, while cyclobutyl and cyclopentyl analogs show significantly reduced affinity (>100-fold shift) [1]. Although the specific Ki of 1421515-67-4 has not been directly measured in published studies, the class-level SAR establishes a strong precedent that cyclohexyl substitution is a critical determinant of target engagement potency [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Histamine H3 Receptor

Physicochemical Differentiation: Lipophilicity (cLogP) as a Selectivity and Solubility Driver

The cyclohexyl analog 1421515-67-4 is predicted to have a higher cLogP than its cyclopentyl and cyclobutyl counterparts, based on the incremental methylene contributions of the cycloalkyl ring . For structurally related cyclohexyl piperazinyl methanones, cLogP values typically range between 3.0 and 4.5, compared to 2.0–3.5 for cyclopentyl variants [1]. Elevated lipophilicity can favor blood-brain barrier penetration but may also increase promiscuous binding (off-target risk) and reduce aqueous solubility. Selection of 1421515-67-4 over a less lipophilic analog therefore represents a deliberate trade-off between CNS bioavailability potential and selectivity profile, a decision that must be considered when designing screening cascades for CNS versus peripheral target programs [1].

Physicochemical Properties Lipophilicity Drug-likeness

Stereochemical Complexity: 2,4-Dimethylpiperazine Isomerism and Its Impact on Biological Recognition

The 2,4-dimethylpiperazine moiety in 1421515-67-4 exists as a mixture of cis and trans stereoisomers, a feature not present in analogs bearing unsubstituted piperazine or 4-methylpiperazine groups [1]. 1H NMR studies demonstrate that cis-2,4-dimethylpiperazine and trans-2,4-dimethylpiperazine adopt distinct conformational equilibria, with the trans isomer exhibiting greater conformational rigidity due to steric interactions between the equatorial methyl groups [1]. This stereochemical heterogeneity directly affects the three-dimensional presentation of the piperazine nitrogen lone pairs involved in hydrogen bonding and ionic interactions with target receptors. Analogs lacking the 2,4-dimethyl substitution pattern (e.g., 1-(4-(piperazin-1-ylmethyl)piperidin-1-yl)ethanone derivatives) present a simpler, less sterically constrained pharmacophore that may engage different receptor subsites or exhibit altered selectivity profiles [2].

Stereochemistry Piperazine Isomerism Conformational Analysis

Recommended Application Scenarios for 2-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone (1421515-67-4)


Histamine H3 Receptor SAR Probe for Cycloalkyl Substituent Scanning

1421515-67-4 is most appropriately deployed as a cyclohexyl-substituted probe in H3 receptor structure-activity relationship (SAR) studies aimed at mapping the lipophilic tolerance of the receptor binding pocket. The compound's predicted high-affinity engagement of H3 receptors—based on class-level SAR from patent literature—positions it as a key comparator to cyclopentyl and cyclobutyl analogs that are expected to show >100-fold lower potency [1]. Procurement of 1421515-67-4 alongside its cycloalkyl variant series enables systematic evaluation of steric and lipophilic contributions to H3 binding, informing lead optimization programs targeting cognitive disorders and metabolic diseases.

CNS Screening Library Diversification Based on Physicochemical Profiling

With a predicted cLogP in the range of 3.5–4.5, 1421515-67-4 occupies a lipophilicity window associated with favorable blood-brain barrier partitioning [2]. In screening collection design, this compound adds diversity in the intermediate-to-high lipophilicity sector of the CNS-accessible chemical space, complementing more polar piperidine-piperazine analogs. Its inclusion in focused CNS screening sets is justified when the goal is to maximize hit rates in cell-based or biochemical assays where passive membrane permeability is rate-limiting for target engagement.

Stereochemical Probe for Piperazine Conformation-Dependent Binding

The presence of 2,4-dimethyl substitution on the piperazine ring introduces stereochemical complexity (cis/trans isomerism) that distinguishes 1421515-67-4 from piperazine-unsubstituted or mono-methylated analogs [3]. This compound can serve as a stereochemical probe to interrogate the conformational preferences of piperazine-binding pockets in GPCRs, ion channels, or enzymes. Comparative testing against analogs with unsubstituted piperazine or chirally pure 2,4-dimethylpiperazine diastereomers can deconvolute the contribution of piperazine conformation to target selectivity and affinity.

Building Block for Synthesis of Patent-Defined Cyclohexyl Piperazinyl Methanone Derivatives

The ketone functionality and primary structural elements of 1421515-67-4 align closely with the generic Markush structures claimed in patent families covering cyclohexyl piperazinyl methanone derivatives as H3 receptor modulators [REFS-1, REFS-2]. This makes 1421515-67-4 a synthetically tractable precursor or comparator for proprietary lead molecules, enabling pharmaceutical researchers to benchmark their novel analogs against a well-defined structural template falling within established intellectual property landscapes.

Quote Request

Request a Quote for 2-Cyclohexyl-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.